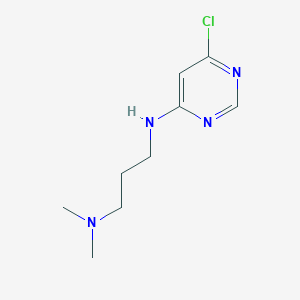
N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 6-chloro-pyrimidine-4-amine with N,N-dimethyl-1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also include purification steps to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Condensation Reactions: The diamine moiety can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may produce different oxidation states or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring and the dimethylated propane-1,3-diamine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
- 4-Amino-6-chloropyrimidine
- 6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine
- N-(6-Chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine
Uniqueness
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific combination of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1220176-91-9 |
|---|---|
Molekularformel |
C9H15ClN4 |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
MHIXTTKAEOJKIV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
Kanonische SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













